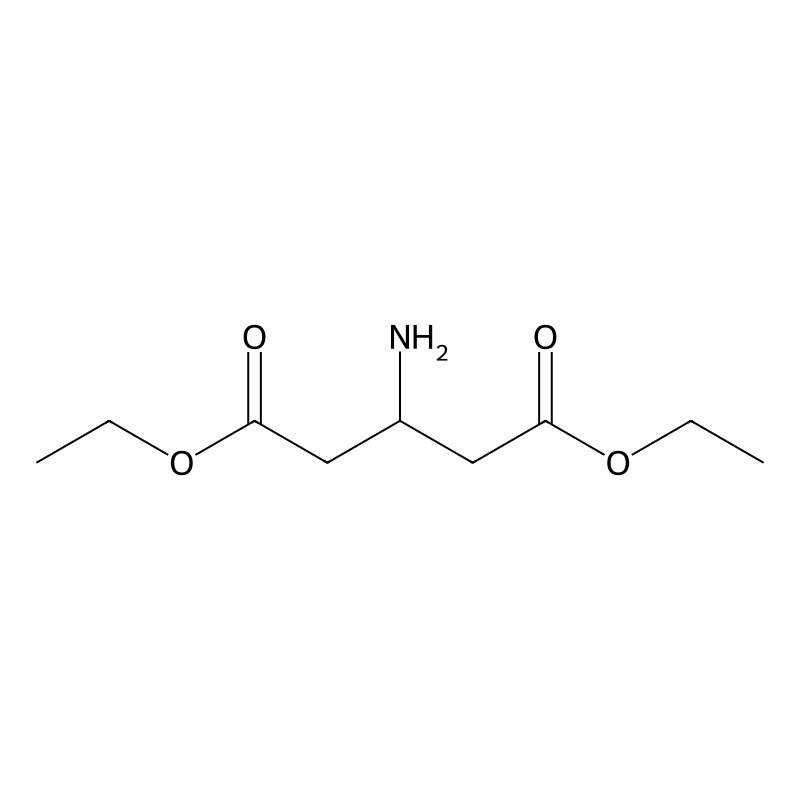Diethyl 3-aminopentanedioate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Chemical Synthesis
Diethyl 3-aminopentanedioate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO4 . It’s commonly used in chemical synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis process being conducted. The outcomes obtained would also vary based on the specific synthesis process.
Degradation of N,N-diethyl-3-toluamide (DEET)
N,N-diethyl-3-toluamide (DEET): is a commonly used insect repellent . Diethyl 3-aminopentanedioate could potentially be involved in the degradation process of DEET. Various methods have been used to degrade DEET, such as UV based, ozonation, photocatalytic degradation, and biodegradation (based on the metabolic activity of fungi and bacteria) . The outcomes of these degradation processes would be the reduction of DEET in the environment .
Synthesis of BODIPY-, Biotin-, and 19F- Labeled Single
Diethyl 3-aminopentanedioate can be used in the synthesis of labeled derivatives . This process involves sequential coupling and deprotection steps . The specific methods of application or experimental procedures would depend on the particular synthesis process being conducted. The outcomes obtained would also vary based on the specific synthesis process.
Use in Pharmaceutical Research
Diethyl 3-aminopentanedioate is an organic compound characterized by its unique structure, which includes two ethyl ester groups and an amino group attached to a five-carbon dicarboxylic acid backbone. Its molecular formula is with a molecular weight of approximately 189.22 g/mol. The compound is typically used in various synthetic applications due to its reactive functional groups, making it a valuable intermediate in organic chemistry.
- Esterification: It can react with alcohols to form diethyl esters.
- Amidation: The amino group allows for the formation of amides when reacted with carboxylic acids or their derivatives.
- Condensation reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
These reactions make it a versatile building block in the synthesis of more complex organic molecules.
Diethyl 3-aminopentanedioate can be synthesized through several methods:
- Direct Amination: Starting from diethyl malonate, amination can be achieved using ammonia or amines under appropriate conditions.
- Reduction Reactions: The corresponding dicarboxylic acid can be reduced to the amino compound using reducing agents like lithium aluminum hydride.
- Using Diethyl Azodicarboxylate: This method involves the reaction of diethyl azodicarboxylate with an amine, leading to the formation of diethyl 3-aminopentanedioate through nucleophilic substitution reactions .
Diethyl 3-aminopentanedioate has several applications in organic synthesis, including:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
- Agricultural Chemicals: Its derivatives may be utilized in the formulation of pesticides or herbicides.
- Polymer Chemistry: It can be used in the synthesis of polyamides and other polymeric materials.
Diethyl 3-aminopentanedioate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl Malonate | Lacks amino group; primarily used for ester synthesis. | |
| Dimethyl 3-aminopentanedioate | Similar structure but with methyl groups instead of ethyl. | |
| Diethyl Azodicarboxylate | Contains azo group; used as a reagent in organic synthesis. |
Uniqueness
Diethyl 3-aminopentanedioate is unique due to its combination of both ester and amino functionalities, which allows it to participate in diverse








